Comparative PKC-βI and βII Inhibition Potency: JTT-010 vs. Ruboxistaurin and Enzastaurin
JTT-010 demonstrates potent inhibition of both PKC-βI and PKC-βII isoforms. Its IC50 values are directly comparable to, or in the case of PKC-βII, slightly more potent than, the clinically investigated PKC-β inhibitors ruboxistaurin (LY333531) and enzastaurin (LY317615) [1]. While all three compounds exhibit nanomolar potency for the target isoforms, the specific values provide a basis for selecting a tool compound based on experimental sensitivity requirements.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PKC-βI: 4.0 nM; PKC-βII: 2.3 nM [1] |
| Comparator Or Baseline | Ruboxistaurin: PKC-βI: 4.7 nM; PKC-βII: 5.9 nM . Enzastaurin: PKC-β: 6 nM (reported as a single value for the beta isoform) . |
| Quantified Difference | JTT-010 is 1.2-1.5x more potent for PKC-βI and 2.6x more potent for PKC-βII compared to ruboxistaurin. It is 1.5-2.6x more potent than enzastaurin for PKC-β. |
| Conditions | In vitro enzyme inhibition assays using recombinant PKC isoforms. |
Why This Matters
The specific IC50 values inform dose selection in vitro and in vivo, ensuring that experiments are conducted at concentrations sufficient to achieve target engagement without unnecessary excess.
- [1] Sasase T, Yamada H, Sakoda K, Imagawa N, Abe T, Ito M, Sagawa S, Tanaka M, Matsushita M. Novel protein kinase C-beta isoform selective inhibitor JTT-010 ameliorates both hyper- and hypoalgesia in streptozotocin- induced diabetic rats. Diabetes Obes Metab. 2005 Sep;7(5):586-94. View Source
